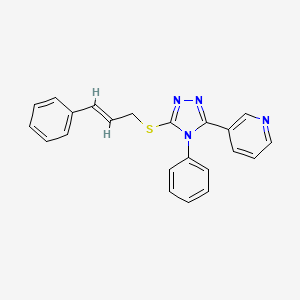

(E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Description

Structural Classification and IUPAC Nomenclature

The compound belongs to the class of 1,2,4-triazole derivatives fused with pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Its IUPAC name, (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, is derived through systematic analysis:

- Parent structure : Pyridine (position 3 substitution).

- Triazole ring : A 4H-1,2,4-triazole system substituted at positions 4 (phenyl), 5 (cinnamylthio), and 3 (linked to pyridine).

- Stereochemistry : The (E)-configuration of the cinnamylthio group (trans arrangement of substituents around the double bond).

Molecular Formula : C₂₂H₁₈N₄S

Molecular Weight : 370.5 g/mol.

Key Structural Features :

The planar geometry of the triazole and pyridine rings facilitates π-π stacking interactions, while the cinnamylthio group introduces steric bulk and conformational rigidity.

Historical Context in Heterocyclic Chemistry Research

The synthesis of 1,2,4-triazole derivatives dates to the early 20th century, but significant advancements emerged in the 2010s with copper-catalyzed azide-alkyne cycloadditions (CuAAC). The integration of pyridine into triazole systems, as seen in this compound, reflects a strategic shift toward hybrid heterocycles with enhanced bioactivity and metabolic stability.

Key Developments :

- 2005–2010 : Emergence of regioselective triazole synthesis via hydrazone cyclization.

- 2013 : Temperature-dependent CuAAC protocols enabling bis(triazole) formation (yields up to 91%).

- 2019 : Copper-catalyzed cascade reactions for 3,5-disubstituted-1,2,4-triazoles, highlighting the role of oxidants like O₂.

The incorporation of cinnamylthio groups, as in this compound, became prominent post-2015, driven by their role in modulating pharmacokinetic properties. Recent studies emphasize the synergy between pyridine’s electron-deficient nature and triazole’s hydrogen-bonding capacity, which enhances target affinity in enzyme inhibition assays.

Pharmacological Significance of Triazole-Pyridine Hybrid Systems

Triazole-pyridine hybrids exhibit broad-spectrum bioactivity due to their dual capacity for hydrophobic interactions (pyridine) and hydrogen bonding (triazole). Specific pharmacological implications for this compound include:

Antimicrobial Potential :

- Analogous 1,2,4-triazoles demonstrate MIC values as low as 12.3 µM against Pseudomonas aeruginosa and Candida albicans, comparable to fluconazole (MIC = 20.4 µM).

- The pyridine nitrogen may enhance membrane permeability via protonation at physiological pH.

Anticancer Activity :

- Structurally similar triazoles show IC₅₀ values of 3.25 µM against HCT116 colorectal cancer cells, surpassing 5-fluorouracil (IC₅₀ = 25.36 µM).

- The cinnamylthio group’s conjugated double bond may intercalate DNA or inhibit topoisomerases.

Antioxidant Properties :

- Triazole derivatives exhibit radical scavenging activity (IC₅₀ = 34–35 µg/mL) via stabilization of phenolic radicals, though this compound’s thioether group may alter reactivity.

Mechanistic Insights :

Properties

IUPAC Name |

3-[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4S/c1-3-9-18(10-4-1)11-8-16-27-22-25-24-21(19-12-7-15-23-17-19)26(22)20-13-5-2-6-14-20/h1-15,17H,16H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDCZKQIEHSLQW-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Thioether Formation: The cinnamylthio group is introduced via a nucleophilic substitution reaction where a cinnamyl halide reacts with a thiol derivative of the triazole.

Pyridine Attachment: The final step involves coupling the triazole-thioether intermediate with a pyridine derivative through a condensation reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or the cinnamyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazole derivatives, reduced cinnamyl derivatives.

Substitution: Various substituted triazole or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The triazole moiety is recognized for its broad spectrum of biological activities, including antimicrobial effects. Compounds containing triazole rings have been reported to exhibit activity against various bacteria and fungi. Specifically, (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has shown promise in preliminary studies as an antimicrobial agent due to its ability to disrupt microbial cell wall synthesis and function .

Anticancer Properties

Triazole derivatives are also noted for their anticancer properties. Research indicates that compounds with triazole structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific compound has been synthesized and evaluated for its cytotoxic effects on several cancer cell lines, showing potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

Recent studies have suggested that triazole derivatives can modulate inflammatory pathways. The incorporation of the cinnamylthio group may enhance the anti-inflammatory properties of (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, making it a candidate for treating inflammatory diseases .

Agricultural Applications

Fungicides

Given the antifungal properties of triazoles, this compound could be explored as a potential fungicide in agriculture. Triazole fungicides are widely used to control fungal diseases in crops. The structural characteristics of (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine may provide enhanced efficacy against specific fungal pathogens while minimizing toxicity to plants .

Materials Science

Polymer Chemistry

The unique structure of (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine lends itself to applications in polymer chemistry. It can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones can improve material performance under various environmental conditions .

Summary Table of Applications

| Application Area | Potential Uses |

|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs, anti-inflammatory treatments |

| Agricultural Chemistry | Fungicides for crop protection |

| Materials Science | Monomers for polymer synthesis with enhanced properties |

Mechanism of Action

The mechanism of action of (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The cinnamylthio group may interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and physicochemical data of (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine with analogs:

Key Observations :

- Cinnamylthio vs. Benzylthio Derivatives : The cinnamylthio group introduces a conjugated double bond, enhancing π-π stacking interactions compared to halogenated benzylthio groups . This may improve solubility in hydrophobic environments.

- Synthetic Efficiency : Yields for cinnamylthio derivatives (52%) are moderate compared to benzylthio analogs (up to 86%) , possibly due to steric challenges in cinnamyl group incorporation.

Antifungal Activity

- 4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine : Exhibits moderate antifungal activity, attributed to intermolecular π-π stacking and electron-withdrawing bromine enhancing target interactions .

- Cinnamylthio Derivative : Predicted to have superior activity due to extended conjugation and hydrophobic interactions, though experimental data are pending .

Anti-Inflammatory and Analgesic Activity

- 3-(5-(2,4-Dimethylbenzylthio)-4H-1,2,4-triazol-3-yl)pyridine : Shows excellent anti-inflammatory activity (IC₅₀ = 12.4 µM) .

- 3-(5-(4-Nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine : Demonstrates significant analgesic activity (ED₅₀ = 18.6 mg/kg) .

- Cinnamylthio Derivative : The unsaturated side chain may improve membrane permeability, but nitro or methyl groups in analogs provide stronger electron modulation for target binding .

Computational and Structural Insights

- DFT Studies : The 4-bromobenzylthio derivative shows a HOMO-LUMO gap of 4.2 eV, indicating stability. Mulliken charges reveal sulfur as the most electronegative atom, critical for thioether bond formation .

Biological Activity

The compound (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine is a member of the triazole family, which is recognized for its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies and literature.

Biological Activity Overview

Triazoles are known for their broad spectrum of biological activities, including:

- Antibacterial

- Antifungal

- Antitumor

- Antioxidant

The specific biological activities of (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine have been explored in several studies.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial properties. For instance, it was tested against Escherichia coli and Candida albicans at a concentration of 2 mg/100 μL, demonstrating effective inhibition. However, no significant cytotoxicity was observed against human cancer cell lines such as HCT116 (colon carcinoma), HeLa (cervical carcinoma), and MCF7 (breast adenocarcinoma) at a concentration of 10 μM .

Antioxidant Activity

The antioxidant potential of triazole derivatives is well-documented. The presence of the cinnamylthio group may enhance the electron-donating ability of the compound, contributing to its antioxidant effects. This has implications for potential therapeutic applications in oxidative stress-related conditions.

Synthesis and Characterization

The synthesis of (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine typically involves click chemistry techniques that allow for the efficient formation of the triazole ring. Characterization methods such as NMR spectroscopy and X-ray diffraction are crucial for confirming the compound's structure and purity .

Case Study 1: Antimicrobial Testing

In a study examining the antimicrobial efficacy of various triazole derivatives, (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was included among other compounds. Results indicated that this compound displayed notable activity against both bacterial and fungal strains, supporting its potential use as an antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

Another study focused on evaluating the antioxidant properties of triazole derivatives. The results showed that compounds similar to (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine exhibited strong free radical scavenging activity, indicating their potential application in preventing oxidative damage.

Q & A

Q. What are the common synthetic routes for (E)-3-(5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, and how are intermediates characterized?

Q. What spectroscopic and chromatographic methods validate the compound’s purity and structure?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm the presence of aromatic protons (δ 7.2–8.5 ppm), triazole protons (δ 8.1–8.3 ppm), and cinnamylthio methylene groups (δ 3.8–4.2 ppm) .

- HPLC-DAD : Assess purity (>95%) and detect impurities, particularly in forced degradation studies (acid/base hydrolysis, oxidative conditions) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can computational methods predict bioactivity and guide structural optimization?

Methodological Answer:

- PASS Online® : Predicts potential biological targets (e.g., antimicrobial, enzyme inhibition) based on structural fragments .

- Molecular Docking : Simulate binding to receptors (e.g., β-catenin, fungal CYP51) using software like AutoDock Vina. Focus on hydrogen bonding with triazole nitrogen and π-π stacking with the pyridine ring .

- QSAR Models : Correlate substituent electronic properties (Hammett constants) with antifungal IC₅₀ values to prioritize derivatives .

Q. What strategies improve yield and stability during scale-up synthesis?

Methodological Answer:

- Catalyst Optimization : Use PdCl₂(PPh₃)₂/CuI for Sonogashira couplings to enhance alkyne-thiol coupling efficiency .

- Solvent Selection : Replace DMF with acetonitrile or THF to reduce side reactions during alkylation .

- Stability Studies : Conduct accelerated degradation (40°C/75% RH) to identify sensitive functional groups (e.g., thioether oxidation) and formulate stable salt forms (e.g., hydrochloride) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Methodological Answer:

- Case Study : Replacing benzylthio with 3,5-dinitrobenzylthio increases antifungal activity (MIC from 16 µg/mL to 4 µg/mL) due to enhanced electron-withdrawing effects .

- Steric Effects : Bulky groups (e.g., cyclopropyl) reduce membrane permeability, lowering antibacterial efficacy .

- In Vivo Correlation : Derivatives with logP >3.5 show improved bioavailability in murine models, validated via HPLC plasma analysis .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assays : Use CLSI/M07-A11 guidelines for MIC determinations to minimize inter-lab variability .

- Data Normalization : Report activity relative to positive controls (e.g., fluconazole for antifungal assays) .

- Meta-Analysis : Cross-reference crystallographic data (e.g., SHELXL-refined structures) to confirm active conformations .

Key Challenges and Future Directions

- Crystallography : Resolve crystal structures via SHELX to identify pharmacophoric motifs and polymorphism risks .

- Mechanistic Studies : Use knockout microbial strains to validate target engagement (e.g., β-catenin inhibition in Wnt signaling) .

- Toxicity Profiling : Assess hepatotoxicity via CYP450 inhibition assays and Ames tests for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.